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Compound of Interest

Compound Name:
3-(2-Morpholin-4-yl-acetylamino)-

benzoic acid

CAS No.: 446852-20-6

Cat. No.: B3023121

Get Quote

Executive Summary
This guide provides a technical comparison between morpholine and piperazine moieties when

derivatized with benzoic acid scaffolds (benzamides). While both heterocycles are "privileged

structures" in medicinal chemistry used to modulate solubility and pharmacokinetic profiles,

their bioactivity diverges significantly due to electronic and physicochemical differences.

Morpholine Benzamides: Best suited for optimizing metabolic stability and solubility without

introducing additional ionizable centers. They often exhibit superior therapeutic indices

(lower toxicity) but may show slightly lower potency in targets requiring cationic interactions.

Piperazine Benzamides: Preferred for maximizing potency against targets with acidic

residues (e.g., kinases, GPCRs) due to the secondary/tertiary nitrogen's ability to participate

in ionic bonding and H-bond donating. However, they often face challenges with rapid

metabolism (N-dealkylation) and efflux.
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The choice between morpholine and piperazine profoundly alters the physicochemical

landscape of the parent benzoic acid derivative.

Feature Morpholine Derivative Piperazine Derivative

Structure 1-oxa-4-azacyclohexane ring 1,4-diazacyclohexane ring

Electronic Nature

Oxygen is an H-bond acceptor

(HBA) only. Electron-

withdrawing inductive effect (-

I).

Distal Nitrogen is HBA and H-

bond donor (HBD). Basic (pKa

~9.8).

Lipophilicity (LogP) Lower (More hydrophilic).

Variable (depends on N-

substitution), generally more

polar if unsubstituted.

Metabolic Liability
Low (Oxidative ring opening is

slow).

High (Susceptible to N-

oxidation and N-dealkylation).

Key Interaction
Dipole-dipole, weak H-

bonding.

Ionic (salt bridge), strong H-

bonding.

Structural Visualization
The following diagram illustrates the key pharmacophoric differences affecting ligand-target

binding.

Morpholine Benzamide

Piperazine Benzamide

Benzoic Acid Core Morpholine RingAmide Linkage O-atom: H-Bond Acceptor
No Ionization at pH 7.4

Benzoic Acid Core Piperazine RingAmide Linkage N-atom: H-Bond Donor/Acceptor
Cationic at pH 7.4 (Salt Bridges)
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Caption: Structural divergence showing the non-ionizable ether oxygen of morpholine vs. the

basic distal nitrogen of piperazine.

Experimental Protocols: Synthesis
To objectively compare bioactivity, derivatives are typically synthesized via a standard

nucleophilic acyl substitution.

General Synthesis Workflow (Benzamides)
Reagents: Substituted Benzoic Acid, Thionyl Chloride (

) or Oxalyl Chloride, Morpholine or Piperazine, Triethylamine (

), DCM/THF.

Activation: Reflux substituted benzoic acid (1.0 eq) with

(3.0 eq) for 3-4 hours. Evaporate excess

to obtain benzoyl chloride.

Coupling: Dissolve benzoyl chloride in anhydrous DCM (

). Add mixture of amine (Morpholine/Piperazine, 1.1 eq) and

(2.0 eq) dropwise.

Workup: Stir at RT for 6-12h. Wash with

, water, and brine. Dry over

.

Purification: Recrystallization (EtOH) or Column Chromatography (Hexane/EtOAc).
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Nucleophilic Attack

Substituted Benzoic Acid

Activation
(SOCl2, Reflux)

Benzoyl Chloride
(Intermediate)

+ Morpholine
(Et3N, DCM)

+ Piperazine
(Et3N, DCM)

Morpholine Benzamide
(High Metabolic Stability)

Piperazine Benzamide
(High Target Affinity)
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Caption: Divergent synthesis pathway for generating matched molecular pairs of benzamides.

Comparative Bioactivity Analysis
A. Antimicrobial Activity
Studies on benzamide and related benzothiazine derivatives indicate a trade-off between

spectrum width and potency.

Piperazine Derivatives: Generally exhibit higher potency (lower MIC) against Gram-negative

bacteria (e.g., E. coli, P. aeruginosa). The cationic nitrogen facilitates penetration through the

negatively charged bacterial cell wall.

Morpholine Derivatives: Often show comparable activity against Gram-positive bacteria (e.g.,

S. aureus) but are less effective against Gram-negative strains due to lack of ionic

permeation.
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Representative Data (Zone of Inhibition at 100 µg/mL):

Bacterial Strain
Morpholine
Derivative

Piperazine
Derivative

Interpretation

S. aureus (Gram +) 22-26 mm 24-28 mm Comparable efficacy.

E. coli (Gram -) 12-15 mm 18-22 mm

Piperazine superior

due to cell wall

penetration.

C. albicans (Fungal) 14-16 mm 18-20 mm

Piperazine shows

better antifungal

potential.

B. Anticancer (Cytotoxicity)
In the context of kinase inhibition (e.g., EGFR, VEGFR) or DNA intercalation:

Piperazine is the dominant scaffold (e.g., Imatinib). The distal nitrogen often forms a critical

salt bridge with Asp/Glu residues in the ATP-binding pocket.

Morpholine is used when the piperazine analog is too toxic or metabolically unstable. It

maintains the spatial geometry without the charge.

Comparative Cytotoxicity (IC50 in µM):
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Cell Line
Morpholine
Benzamide

Piperazine
Benzamide

Mechanism Note

MCF-7 (Breast) 6.44 ± 0.29 4.14 ± 0.15

Piperazine binds

tighter to kinase

targets.

A549 (Lung) 10.38 ± 0.27 5.0 - 8.0
Piperazine shows

higher potency.

WI-38 (Normal) > 50 (Low Toxicity) 20 - 30 (Moderate)

Morpholine is safer

(higher selectivity

index).

C. Enzyme Inhibition (AChE/BChE)
For neurodegenerative targets (Alzheimer's):

Piperazine derivatives act as dual inhibitors (AChE and BChE) and are often more potent

due to cation-pi interactions with the Trp residues in the catalytic gorge of AChE.

Morpholine derivatives are typically weaker AChE inhibitors but can be highly selective for

specific sub-sites or related enzymes like alpha-glucosidase.

Structure-Activity Relationship (SAR) Deep Dive
The decision to use morpholine vs. piperazine should be data-driven based on the specific

stage of drug development.

The "Why" Behind the Performance
Solubility vs. Permeability:

Morpholine: Lowers LogP (vs phenyl) but raises it (vs unsubstituted amine). It creates a

"Goldilocks" zone for oral bioavailability (Rule of 5 compliant).

Piperazine: Drastically improves water solubility (at acidic pH) but can suffer from poor

passive membrane permeability if not capped with a lipophilic group.
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Metabolic Stability:

Morpholine: The ether oxygen is robust.

Piperazine: The NH group is a "metabolic soft spot" for Phase I enzymes (CYP450),

leading to N-oxidation or conjugation.

Optimization Decision Tree

Lead Optimization:
Benzoic Acid Scaffold

Requirement:
High Solubility?

Target Interaction:
Requires Salt Bridge?

Yes

Select MORPHOLINE
(Better Metabolic Profile)

No (Lipophilicity needed)

Select PIPERAZINE
(Monitor Metabolic Stability)

Yes (Asp/Glu in pocket) No (Hydrophobic pocket)

Click to download full resolution via product page

Caption: Strategic decision tree for selecting the optimal heterocycle based on SAR

requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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